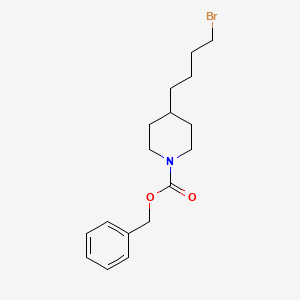![molecular formula C12H11ClN2O2 B8679428 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol](/img/structure/B8679428.png)
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol typically involves the reaction of 5-chloropyrimidine with 4-hydroxyphenylethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]acetone.
Reduction: Dihydro-2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol.
Substitution: 2-[4-(5-aminopyrimidin-2-yl)oxyphenyl]ethanol or 2-[4-(5-thiopyrimidin-2-yl)oxyphenyl]ethanol.
Scientific Research Applications
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A simpler analog with similar reactivity but lacking the oxyphenyl group.
4-(5-chloropyrimidin-2-yl)phenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring instead of an ethanol moiety.
Uniqueness
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is unique due to the presence of both the pyrimidine ring and the oxyphenyl ethanol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-7-14-12(15-8-10)17-11-3-1-9(2-4-11)5-6-16/h1-4,7-8,16H,5-6H2 |
InChI Key |
POASYXRUFIZULN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

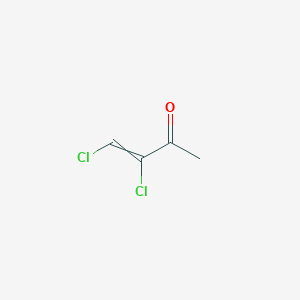
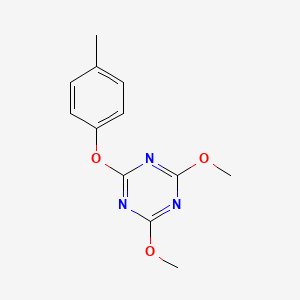
![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)
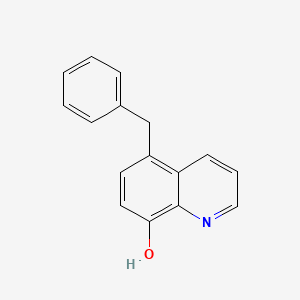
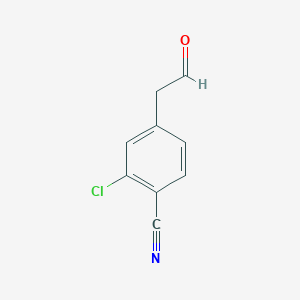
![3-[(Ethoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8679386.png)
![Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-](/img/structure/B8679387.png)
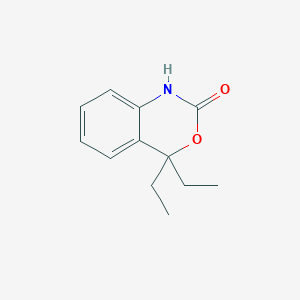
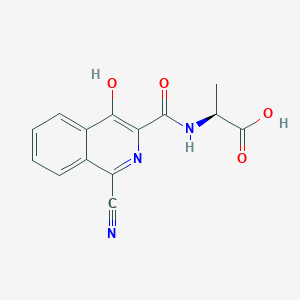
![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)
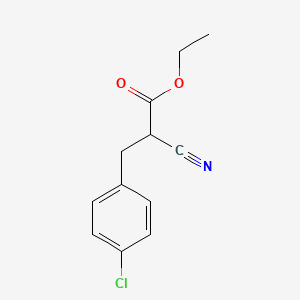
![tert-butyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8679429.png)
